molecular formula C17H17ClN2 B5768333 2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole

2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole

Cat. No.: B5768333
M. Wt: 284.8 g/mol
InChI Key: AMHKWBXBESGKMF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a 2-chlorophenyl group and a 2-methylpropyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride.

    Formation of Benzoyl Derivative: The aniline derivative undergoes acylation with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.

    Cyclization: The benzoyl derivative is then subjected to cyclization under acidic or basic conditions to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or its interactions with biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1H-benzimidazole: Similar structure but lacks the 2-methylpropyl group.

    2-(2-chlorophenyl)-1H-1,3-benzothiazole: Contains a sulfur atom in the diazole ring instead of nitrogen.

    2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,2,3-benzotriazole: Contains an additional nitrogen atom in the diazole ring.

Uniqueness

2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. Its unique structure may result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c1-12(2)11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHKWBXBESGKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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